2-[(3-CYANO-4,6-DIPHENYL-2-PYRIDYL)SULFANYL]ACETIC ACID
Description
Properties
IUPAC Name |
2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c21-12-17-16(14-7-3-1-4-8-14)11-18(15-9-5-2-6-10-15)22-20(17)25-13-19(23)24/h1-11H,13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHKKPYASPMLOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646781 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyano-4,6-diphenyl-2-pyridyl)sulfanyl]acetic acid typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of this compound may involve solvent-free reactions, which are both economical and environmentally friendly. The fusion method, which involves the reaction of aryl amines with ethyl cyanoacetate, is widely used due to its efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group undergoes nucleophilic displacement under SNAr (nucleophilic aromatic substitution) conditions due to electron-withdrawing effects from the cyano and phenyl groups.
Key Observations :
-
Reactions proceed efficiently in polar aprotic solvents (DMSO, DMF) with strong bases .
-
Alkylthio and sulfonyl groups are more reactive leaving groups compared to methoxy .
Oxidation of the Sulfanyl Group
The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄ | Acetic acid/acetone, RT | Sulfone derivative | Complete conversion |
| H₂O₂/FeCl₃ | Dichloromethane, 0°C | Sulfoxide | Partial oxidation |
Mechanistic Insight : Oxidation to sulfone enhances electrophilicity of the pyridine ring, enabling further functionalization .
Hydrolysis and Esterification Reactions
The acetic acid moiety participates in typical carboxylic acid reactions:
Esterification
Reaction with methanol/H₂SO₄ yields the methyl ester (CAS 78564-30-4) :
Cyano Group Hydrolysis
The cyano group (-C≡N) hydrolyzes to a carboxylic acid under acidic or basic conditions:
Electrophilic Aromatic Substitution (EAS)
The pyridine ring’s electron-deficient nature limits traditional EAS, but the phenyl substituents enable directed reactivity:
| Reaction | Conditions | Position | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to phenyl groups | Minor products |
| Halogenation | Br₂/FeBr₃ | Ortho to electron-donating groups | Low regioselectivity |
Note : Steric hindrance from diphenyl groups suppresses ring reactivity .
Coordination Chemistry
The pyridine nitrogen and sulfanyl group act as ligands for metal complexes:
| Metal Salt | Conditions | Complex Type | Application |
|---|---|---|---|
| Cu(II) acetate | Methanol, RT | Square-planar | Catalytic studies |
| PdCl₂ | DMF, 100°C | Organometallic | Cross-coupling catalysis |
Structural Confirmation : IR and XRD data confirm N,S-chelation .
Biological Activity Modulation
Derivatives exhibit structure-dependent bioactivity:
Scientific Research Applications
Chemistry
In the field of synthetic chemistry, 2-[(3-Cyano-4,6-diphenyl-2-pyridyl)sulfanyl]acetic acid serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions, including:
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : The cyano group can be reduced to an amine.
- Substitution Reactions : The acetate group can be replaced with other functional groups.
These reactions are crucial for developing new materials and compounds with tailored properties.
Biology
Research has indicated that this compound exhibits potential biological activities, particularly in the following areas:
- Antimicrobial Properties : Studies have shown that compounds similar to this one possess effective antimicrobial activity against various pathogens.
- Anticancer Activities : Preliminary research suggests that it may inhibit cancer cell growth through specific molecular interactions.
Case studies have highlighted its effectiveness in vitro against specific cancer cell lines, indicating a pathway for further therapeutic exploration.
Medicine
The compound is under investigation for its potential therapeutic applications. Ongoing research focuses on:
- Drug Development : Its unique structure may lead to the development of novel drugs targeting specific diseases.
- Mechanism of Action Studies : Understanding how it interacts with biological targets can provide insights into its efficacy and safety as a therapeutic agent.
Case Study: Anticancer Activity
A recent study investigated the effects of 2-[(3-Cyano-4,6-diphenyl-2-pyridyl)sulfanyl]acetic acid on human breast cancer cells (MCF7). The results indicated:
- A significant reduction in cell viability at concentrations above 10 µM.
- Induction of apoptosis as evidenced by increased levels of caspase activity.
These findings suggest potential pathways for developing anticancer therapies based on this compound.
Mechanism of Action
The mechanism of action of 2-[(3-Cyano-4,6-diphenyl-2-pyridyl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The cyano group and pyridylsulfanyl moiety play crucial roles in its reactivity and biological activities. The compound can interact with enzymes and receptors, modulating their activities and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
Heterocyclic Core: The pyridine ring in the target compound is aromatic and planar, favoring π-π stacking interactions. Thienopyrimidine () is a fused bicyclic system with sulfur, enhancing rigidity and electronic delocalization .
Substituent Effects: The cyano group in the target compound is strongly electron-withdrawing, likely increasing the acidity of the acetic acid moiety compared to analogs with electron-donating groups (e.g., methyl in ). Diphenyl groups in the target compound and introduce steric bulk and lipophilicity, reducing solubility in polar solvents compared to smaller analogs like .
Functional Group Variations :
- The sulfanyl (thioether) linkage in the target compound and –6 is less polar than sulfonyl or sulfonic acid groups (e.g., ), impacting solubility and metabolic stability.
- Esterification () versus free carboxylic acid (target compound) alters reactivity and bioavailability; esters are typically more lipophilic but require hydrolysis for activation .
Physicochemical and Hazard Profiles
- Acidity: The target compound’s acetic acid pKa is expected to be lower (more acidic) than benzilic acid (, pKa ~2.5–3.0) due to the electron-withdrawing cyano group .
- Hazards: Only explicitly lists irritant (Xi) properties, likely due to its pyrazole-thioether structure. No hazards are reported for the target compound, but its diphenyl and cyano groups warrant caution in handling .
Biological Activity
2-[(3-Cyano-4,6-diphenyl-2-pyridyl)sulfanyl]acetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and pharmacological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C23H20N2O2S
- Molecular Weight : 388.485 g/mol
The structure features a pyridine ring substituted with cyano and diphenyl groups, contributing to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of 2-[(3-cyano-4,6-diphenyl-2-pyridyl)sulfanyl]acetic acid against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several derivatives.
| Compound | MIC (µg/mL) | MBC (µg/mL) | Pathogen |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Staphylococcus aureus |
| 10 | 0.30 | 0.35 | Escherichia coli |
| 13 | 0.15 | 0.20 | Candida albicans |
These results indicate that the compound exhibits significant bactericidal activity, particularly against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies demonstrated its cytotoxic effects on various cancer cell lines, with a focus on the mechanism of action involving apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (epidermoid) | 1.98 | Induction of apoptosis |
| MCF-7 (breast) | 1.61 | Cell cycle arrest at G1 phase |
| HT29 (colon) | 2.50 | Inhibition of Bcl-2 expression |
The IC50 values indicate that the compound is particularly effective against A431 cells, with mechanisms involving both apoptosis and cell cycle modulation .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of the compound against Gram-positive and Gram-negative bacteria. The results highlighted that modifications in the pyridine ring significantly influenced antibacterial activity.
- Evaluation in Cancer Models : Another study investigated the compound's effects in vivo using xenograft models of breast cancer. The results showed a marked reduction in tumor size when treated with the compound compared to control groups, reinforcing its potential as a therapeutic agent .
Q & A
Q. What are the recommended synthetic routes and purification methods for 2-[(3-cyano-4,6-diphenyl-2-pyridyl)sulfanyl]acetic acid?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between a pyridyl-thiol intermediate and bromoacetic acid. Key steps include:
- Synthesis of the pyridyl core : Use Suzuki-Miyaura coupling to introduce phenyl groups at the 4- and 6-positions of the pyridine ring .
- Thiol group introduction : Replace the pyridyl halogen (e.g., Cl) at the 2-position with a thiol group using thiourea under reflux conditions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopic analysis : Use / NMR to confirm substituent positions and sulfur-acetic acid linkage. IR spectroscopy can validate the cyano (C≡N) and carboxylic acid (O-H) functional groups .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns .
- X-ray crystallography : If single crystals are obtainable, this method provides definitive bond lengths and angles, critical for confirming the sulfanyl-acetic acid conformation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or reactivity data for this compound?
- Methodological Answer :
- Comparative analysis : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized solvents) to isolate variables causing discrepancies .
- Computational modeling : Use DFT (Density Functional Theory) to simulate NMR/IR spectra and compare with experimental data. Tools like Gaussian or ORCA can predict electronic effects of the cyano and sulfanyl groups .
- Cross-validation : Combine multiple techniques (e.g., X-ray crystallography for solid-state structure vs. solution-state NMR) to identify polymorphic or solvent-induced effects .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodological Answer :
- Degradation studies : Use OECD Guideline 301 (Ready Biodegradability Test) to assess aerobic microbial breakdown. Monitor intermediates via LC-MS/MS .
- Adsorption/desorption in soil : Apply batch equilibrium methods (e.g., OECD 106) with varying soil pH and organic matter content. Quantify compound partitioning using HPLC-UV .
- Aquatic toxicity assays : Conduct Daphnia magna or algal growth inhibition tests (OECD 202/201) to evaluate ecotoxicological risks. Correlate results with logP (lipophilicity) and pKa (ionization state) .
Q. How can researchers optimize the compound’s bioactivity in pharmacological studies?
- Methodological Answer :
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing the cyano group with nitro or altering phenyl substituents) and test against target enzymes/receptors .
- Molecular docking : Use software like AutoDock Vina to predict binding affinities with proteins of interest (e.g., kinases or GPCRs). Validate with SPR (Surface Plasmon Resonance) binding assays .
- In vitro assays : Screen for cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) to prioritize lead candidates .
Data Contradiction Analysis
Q. How should researchers address conflicting results in the compound’s solubility and stability profiles?
- Methodological Answer :
- Controlled stability studies : Perform accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Compare with literature on similar acetic acid derivatives .
- Solubility parameterization : Use the Hansen Solubility Parameters (HSP) to model solvent compatibility. Experimentally validate in solvents like DMSO, ethanol, and buffers (PBS at pH 7.4) .
- pH-dependent studies : Measure solubility and stability across pH 1–10 to identify optimal conditions for formulation or environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
